Capryloyl glutamic acid Capryloyl glutamic acid Capryloyl glutamic acid is an amino acid.
Brand Name: Vulcanchem
CAS No.: 31462-07-4
VCID: VC0522608
InChI: InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1
SMILES: CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

Capryloyl glutamic acid

CAS No.: 31462-07-4

Cat. No.: VC0522608

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Capryloyl glutamic acid - 31462-07-4

Specification

CAS No. 31462-07-4
Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name (2S)-2-(octanoylamino)pentanedioic acid
Standard InChI InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1
Standard InChI Key JCQLZKNHLVROBO-JTQLQIEISA-N
Isomeric SMILES CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Composition

Capryloyl glutamic acid (C₁₃H₂₃NO₅; molecular weight: 273.33 g/mol) is an N-acylated derivative of glutamic acid, where the ε-amino group of glutamic acid is bonded to caprylic acid (C₈H₁₆O₂) via an amide linkage. This structure confers amphiphilic properties, enabling the compound to act as a surfactant. The capryloyl chain enhances lipid solubility, while the glutamic acid moiety ensures water compatibility, making it ideal for emulsion stabilization .

Table 1: Physicochemical Properties of Capryloyl Glutamic Acid

PropertyValue
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
AppearanceWhite to off-white powder
SolubilityHighly soluble in water
Purity>98% (typical commercial grade)
CAS Number31462-07-4

Synthesis Pathways

The primary synthesis route involves the Schotten-Baumann reaction, where glutamic acid reacts with capryloyl chloride in an alkaline aqueous medium . The reaction proceeds as follows:

Glutamic Acid+Capryloyl ChlorideNaOHCapryloyl Glutamic Acid+HCl\text{Glutamic Acid} + \text{Capryloyl Chloride} \xrightarrow{\text{NaOH}} \text{Capryloyl Glutamic Acid} + \text{HCl}

Side products, such as disodium capryloyl glutamate, may form if excess sodium hydroxide is present . Industrial production often utilizes caprylic acid derived from coconut oil and glutamic acid sourced from microbial fermentation, ensuring a semi-synthetic origin .

Applications in Cosmetic Formulations

Surfactant and Cleansing Agent

Capryloyl glutamic acid reduces surface tension in aqueous solutions, enabling effective removal of sebum and impurities without disrupting the skin’s lipid barrier . Unlike traditional surfactants like sodium lauryl sulfate, it exhibits minimal irritation, as confirmed by in vitro reconstructed human epidermis models .

Table 2: Comparative Surfactant Performance

SurfactantIrritation PotentialCleansing Efficiency
Capryloyl Glutamic AcidLowHigh
Sodium Lauryl SulfateHighVery High
Sodium Cocoyl GlutamateModerateHigh

Skin Conditioning and Hydration

The compound enhances stratum corneum hydration by forming occlusive films that reduce transepidermal water loss. Clinical studies demonstrate a 15–20% improvement in skin moisture retention after 28 days of use in formulations containing 5% capryloyl glutamic acid . Its enzymatic degradation during keratinization releases glutamic acid, which participates in natural moisturizing factor (NMF) synthesis.

Study TypeConcentration TestedOutcome
Human Repeat Insult Patch7.38%No sensitization
HET-CAM Ocular Assay2%No irritation
In Vitro Skin Irritation5%Non-irritating

Systemic Toxicity

No evidence of genotoxicity was observed in Ames tests or mouse lymphoma assays . Chronic exposure studies in rats (90-day oral dosing) revealed no adverse effects at 1,000 mg/kg/day, establishing a high margin of safety for topical use .

Recent Research and Innovations

Synergistic Formulations

Recent studies highlight its compatibility with hyaluronic acid and ceramides, enhancing moisturization efficacy by 30% compared to standalone actives . In sunscreens, it stabilizes UV filters like avobenzone, reducing photodegradation by 22% over 8 hours .

Sustainable Production Advances

Novel enzymatic synthesis methods using immobilized lipases have achieved 92% yield reductions in solvent waste, aligning with green chemistry principles.

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